Physicochemical Property Comparison with 1-(3,4-Dimethoxybenzoyl)piperidine
2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine (Target) is predicted to be more lipophilic than the simpler analog 1-(3,4-dimethoxybenzoyl)piperidine (Comparator), which lacks the tert-butylsulfanyl group. The computed logP for the Target is 2.562, compared to a measured logP of 1.70 for the Comparator [1]. The Target also has a higher molecular weight (351.51 vs. 249.31 g/mol) and an additional hydrogen bond acceptor, altering its potential for membrane permeability and target engagement [1].
| Evidence Dimension | Lipophilicity (logP) and Molecular Weight |
|---|---|
| Target Compound Data | clogP = 2.562; MW = 351.51 g/mol |
| Comparator Or Baseline | 1-(3,4-dimethoxybenzoyl)piperidine: logP = 1.70; MW = 249.31 g/mol |
| Quantified Difference | Δ logP = +0.86; Δ MW = +102.2 g/mol |
| Conditions | Computed (Target) vs. Measured (Comparator) logP values. |
Why This Matters
A higher logP suggests improved passive membrane permeability, which is a key differentiator for cell-based assay design.
- [1] ZINC Database. ZINC16039728 Substance Record. Computed Properties. View Source
